molecular formula C24H25N5O2 B11194742 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one

Cat. No.: B11194742
M. Wt: 415.5 g/mol
InChI Key: NFEOFZPFUNWZLT-UHFFFAOYSA-N
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Description

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities .

Scientific Research Applications

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C24H25N5O2/c1-5-31-20-12-8-11-18-15(3)25-23(27-21(18)20)29-24-26-16(4)19(22(30)28-24)13-17-10-7-6-9-14(17)2/h6-12H,5,13H2,1-4H3,(H2,25,26,27,28,29,30)

InChI Key

NFEOFZPFUNWZLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4C)C)C

Origin of Product

United States

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